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Compound of Interest

Compound Name: 6-Cyanopyridine-2-carboxylic acid

Cat. No.: B1321325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 6-Cyanopyridine-2-carboxylic acid. While specific experimental spectra for this compound

are not readily available in public databases, this document outlines the predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its

chemical structure and established spectroscopic principles. This guide also includes detailed

experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Core Spectroscopic Data
The spectroscopic data for 6-Cyanopyridine-2-carboxylic acid is crucial for its structural

elucidation and characterization. The following tables summarize the predicted data for ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-
Cyanopyridine-2-carboxylic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1321325?utm_src=pdf-interest
https://www.benchchem.com/product/b1321325?utm_src=pdf-body
https://www.benchchem.com/product/b1321325?utm_src=pdf-body
https://www.benchchem.com/product/b1321325?utm_src=pdf-body
https://www.benchchem.com/product/b1321325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~13.0 - 11.0 Broad Singlet - 1H
Carboxylic acid

proton (-COOH)

~8.3 - 8.1
Doublet of

Doublets
~8.0, 1.0 1H H-4

~8.1 - 7.9 Triplet ~8.0 1H H-5

~7.9 - 7.7
Doublet of

Doublets
~8.0, 1.0 1H H-3

Note: Predicted values are based on typical chemical shifts for pyridine derivatives and

carboxylic acids. The actual solvent used will influence the chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-
Cyanopyridine-2-carboxylic Acid

Chemical Shift (δ, ppm) Assignment

~165 - 160 Carboxylic acid carbon (-COOH)

~152 - 148 C-2 (carbon attached to COOH)

~148 - 144 C-6 (carbon attached to CN)

~140 - 136 C-4

~130 - 126 C-5

~125 - 120 C-3

~118 - 114 Nitrile carbon (-C≡N)

Note: Predicted values are based on typical chemical shifts for pyridine derivatives, carboxylic

acids, and nitriles.
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Table 3: Predicted IR Absorption Data for 6-
Cyanopyridine-2-carboxylic Acid

Frequency (cm⁻¹) Intensity Assignment

~3300 - 2500 Broad
O-H stretch of carboxylic acid

(hydrogen-bonded)

~2240 - 2220 Medium C≡N stretch of nitrile

~1730 - 1700 Strong C=O stretch of carboxylic acid

~1600 - 1450 Medium-Weak
C=C and C=N stretches of

pyridine ring

~1320 - 1210 Medium C-O stretch of carboxylic acid

~900 - 650 Medium-Strong
C-H out-of-plane bending of

pyridine ring

Table 4: Predicted Mass Spectrometry Data for 6-
Cyanopyridine-2-carboxylic Acid

m/z Ratio Interpretation

148 Molecular ion peak [M]⁺

131 Loss of -OH group [M-17]⁺

120 Loss of C=O group [M-28]⁺

103 Loss of -COOH group [M-45]⁺

76 Pyridine ring fragment

Note: The molecular formula is C₇H₄N₂O₂ with a molecular weight of 148.12 g/mol .

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data outlined

above.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 6-Cyanopyridine-2-carboxylic acid in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a

suitable pH adjustment). The choice of solvent is critical as it can affect the chemical shifts,

particularly of the acidic proton.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to

determine the connectivity of protons.[2]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for

each unique carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).[3]

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1321325?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.rsc.org/suppdata/ra/c4/c4ra08133a/c4ra08133a1.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.07%3A_13C-NMR_Spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of

dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

The typical scanning range is 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the

solution as needed for the specific instrument.[6]

Instrumentation: A variety of mass spectrometers can be used, such as those employing

Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.

Data Acquisition:
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Introduce the sample into the ion source.

In the ion source, the molecules are ionized. In EI, high-energy electrons bombard the

sample, often causing fragmentation.[7] In ESI, a soft ionization technique, the sample is

sprayed into the mass spectrometer, typically resulting in a protonated molecule [M+H]⁺ or

a deprotonated molecule [M-H]⁻ with less fragmentation.

The ions are then separated based on their mass-to-charge (m/z) ratio by the mass

analyzer.

A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 6-Cyanopyridine-2-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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